N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-9-octadecenamide
Description
Chemical Structure and Properties N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-9-octadecenamide (CAS 15566-80-0) is a polyamine-substituted oleamide derivative with the molecular formula C22H45N3O and a molecular weight of 367.62 g/mol . Its structure comprises a central 9-octadecenamide (oleic acid-derived) backbone linked to a branched tetraethylenetriamine moiety (three sequential aminoethyl groups). The Z (cis) configuration of the double bond at the 9-octadecenamide position is critical for interactions with lipid membranes or receptors .
Applications This compound’s multiple amino groups enhance hydrogen-bonding capacity, making it suitable for biomedical applications, such as drug delivery systems or enzyme inhibitors.
Properties
CAS No. |
93942-18-8 |
|---|---|
Molecular Formula |
C26H55N5O |
Molecular Weight |
453.7 g/mol |
IUPAC Name |
(E)-N-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]octadec-9-enamide |
InChI |
InChI=1S/C26H55N5O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(32)31-25-24-30-23-22-29-21-20-28-19-18-27/h9-10,28-30H,2-8,11-25,27H2,1H3,(H,31,32)/b10-9+ |
InChI Key |
SXOWMZMPDLJQJP-MDZDMXLPSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)NCCNCCNCCNCCN |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCNCCNCCNCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-9-octadecenamide typically involves the reaction of 9-octadecenoyl chloride with tetraethylenepentamine. The reaction is carried out in an organic solvent such as dichloromethane, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production to maintain consistency and efficiency .
Chemical Reactions Analysis
Hydrolysis of the Amide Group
The amide bond in the compound undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.
| Conditions | Products | Catalysts/Notes |
|---|---|---|
| Acidic (e.g., HCl, 6M) | 9-Octadecenoic acid + Polyamine byproduct (tetraethylenepentamine derivative) | Elevated temperatures (80–100°C) accelerate reaction rates. |
| Alkaline (e.g., NaOH) | Sodium 9-octadecenoate + Free polyamine | Reaction proceeds via nucleophilic attack by hydroxide ions at the carbonyl carbon. |
Key Findings :
-
Hydrolysis efficiency depends on pH and temperature, with near-quantitative yields achieved under reflux conditions.
-
The polyamine byproduct retains reactivity due to unprotonated amino groups under alkaline conditions.
Reactions of the Aminoethyl Groups
The four tertiary amine groups and one primary amine group participate in alkylation, acylation, and coordination chemistry.
Alkylation
Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts:
| Alkylating Agent | Product | Application |
|---|---|---|
| Methyl iodide | N-Methylated quaternary ammonium salt | Enhances surfactant properties for emulsification. |
Acylation
Acetyl chloride reacts with primary amines to form acetamide derivatives:
Outcome :
-
Acylation at the terminal primary amine group modifies solubility and membrane interaction capabilities .
Coordination with Metal Ions
The amino groups act as ligands for transition metals (e.g., Fe²⁺, Cu²⁺), forming stable complexes:
| Metal Ion | Coordination Mode | Stability Constant (Log K) |
|---|---|---|
| Fe²⁺ | Hexadentate via N-donor atoms | 12.4 ± 0.3 (in aqueous HCl) |
| Cu²⁺ | Tetradentate | 8.9 ± 0.2 |
Implications :
Reactions Involving the Double Bond
The cis-configured double bond at the C9 position undergoes addition and oxidation reactions.
Hydrogenation
Catalytic hydrogenation saturates the double bond:
| Catalyst | Pressure | Product |
|---|---|---|
| Pd/C (5%) | 1 atm H₂ | N-[...]octadecanamide (saturated) |
Applications :
-
Saturated derivatives show improved thermal stability for material science applications.
Oxidation
Ozonolysis or KMnO₄-mediated cleavage produces shorter-chain dicarboxylic acids:
| Oxidizing Agent | Products |
|---|---|
| Ozone (O₃) | Nonanedioic acid + Azelaic acid |
| KMnO₄ (acidic) | Pelargonic acid + Suberic acid |
Corrosion Inhibition Mechanism in Acidic Environments
The compound acts as a mixed-type inhibitor for steel in HCl solutions, achieving 94% efficiency at 200 mg/L .
Adsorption Behavior
-
Follows the Langmuir isotherm (), indicating monolayer adsorption.
-
Free energy of adsorption () = -37.3 kJ/mol, consistent with chemisorption .
Thermodynamic Parameters
| Parameter | Value |
|---|---|
| Activation energy () | 58.2 kJ/mol |
| Enthalpy () | -34.1 kJ/mol |
| Entropy () | -120.5 J/(mol·K) |
Interpretation :
Scientific Research Applications
N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-9-octadecenamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex molecules.
Biology: Employed in the study of cell signaling pathways and as a probe for investigating protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for various diseases.
Industry: Utilized in the formulation of surfactants and emulsifiers for industrial applications.
Mechanism of Action
The mechanism of action of N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-9-octadecenamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding and hydrophobic interactions, leading to modulation of their activity. This can result in changes in cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of oleamide derivatives modified with amino or hydroxy substituents. Below is a comparative analysis of its structural analogs:
Structural Analogs and Their Properties
Physicochemical Properties
| Property | Target Compound (15566-80-0) | Hydroxyethyl Analog (5839-65-6) | Stearamide Analog (688739-68-6) |
|---|---|---|---|
| LogP | ~5.2 (estimated) | ~4.8 | ~9.1 |
| Hydrogen Bond Donors | 4 | 3 | 2 |
| Rotatable Bonds | 20 | 18 | 35 |
| Bioavailability | Moderate (due to polyamines) | High (hydroxyethyl enhances solubility) | Low (extreme hydrophobicity) |
Key Findings and Implications
- Structure-Activity Relationship (SAR): The number and position of amino groups directly correlate with bioactivity. For example, adding a third aminoethyl group (as in the target compound) improves binding to negatively charged cellular components compared to di-substituted analogs .
- Pharmacokinetics: Monoacetate derivatives (e.g., 93942-09-7) show prolonged half-lives due to reduced renal clearance, highlighting the role of salt formation in optimizing drug delivery .
Q & A
Q. What protocols ensure safe handling of this compound in laboratory settings?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
